molecular formula C23H19ClN4OS B15079514 N'-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

N'-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

Cat. No.: B15079514
M. Wt: 434.9 g/mol
InChI Key: SHHVCJPIWKSIEM-AFUMVMLFSA-N
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Description

N'-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)thio)acetohydrazide is a benzimidazole-based compound featuring a 4-chlorobenzyl substitution at the N1 position, a thioether linkage at C2, and an acetohydrazide moiety forming a benzylidene Schiff base (Figure 1). Its structural complexity arises from the integration of pharmacophoric elements: the benzimidazole core (known for DNA intercalation and kinase inhibition), the 4-chlorobenzyl group (enhancing lipophilicity and target affinity), and the hydrazide-hydrazone scaffold (imparting chelation and hydrogen-bonding capabilities) .

Synthetic routes typically involve:

Nucleophilic substitution to introduce the 4-chlorobenzyl group onto the benzimidazole ring.

Thioether formation via reaction of benzimidazole-2-thiol with ethyl chloroacetate.

Condensation of the hydrazide intermediate with substituted benzaldehydes to form the Schiff base .

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H19ClN4OS/c24-19-12-10-18(11-13-19)15-28-21-9-5-4-8-20(21)26-23(28)30-16-22(29)27-25-14-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,27,29)/b25-14+

InChI Key

SHHVCJPIWKSIEM-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with 4-chlorobenzyl chloride.

    Thioacetohydrazide Formation: The thioacetohydrazide moiety is formed by reacting the intermediate with thioacetic acid hydrazide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also incorporate continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chlorobenzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted benzimidazoles and chlorobenzyl derivatives.

Scientific Research Applications

N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Biology: Used in studies related to enzyme inhibition and protein interactions.

    Industry: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the thioacetohydrazide moiety can form covalent bonds with target molecules, leading to their inactivation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Core Heterocycle: Benzimidazole (target compound) vs. benzothiazole (): Benzimidazoles often exhibit stronger DNA-binding affinity due to planarity and nitrogen lone-pair interactions, whereas benzothiazoles are associated with mitochondrial targeting . Halogenation: The 4-chlorobenzyl group in the target compound enhances lipophilicity and membrane permeability compared to non-halogenated analogues (e.g., 4-methylbenzyl in ) .
  • Hydrazide Moieties: Benzylidene acetohydrazide (target compound) vs. Schiff Base Substituents: Electron-withdrawing groups (e.g., 4-Cl) in benzylidene moieties improve stability and target affinity compared to electron-donating groups (e.g., 4-dimethylamino in ) .
Key Observations:
  • Condensation Efficiency: The target compound’s synthesis mirrors –4, where ethanol or DMF solvents and catalytic acid (e.g., acetic acid) promote high yields (>75%) .
  • Regioselectivity : Substituents at the benzimidazole N1 position (e.g., 4-chlorobenzyl vs. 4-methylbenzyl in ) require careful control of reaction temperature to avoid byproducts .

Table 3: Comparative Anticancer Activity

Compound Cell Line Tested IC50/EC50 Mechanism Insights References
Target Compound Not reported Not available Inferred DNA intercalation/EGFR inhibition
Benzothiazole derivatives (4d) C6 (glioma) 12.5 µM DNA synthesis inhibition, apoptosis
Benzimidazole thiosemicarbazide PC12 (pheochromocytoma) 8.2 µM Caspase-3 activation
Pyrimidine hybrids (237) MCF-7 (breast) 34.55 ± 2.38 µM EGFR inhibition (IC50: 0.186 µM)
Key Observations:
  • Potency Trends : Benzimidazole-thiosemicarbazides () exhibit lower IC50 values than benzothiazole derivatives (), likely due to enhanced chelation and apoptosis induction.
  • Target Specificity : The 4-chlorobenzyl group may confer selectivity toward kinase pathways (e.g., EGFR), as seen in pyrimidine hybrids (), though experimental validation is needed for the target compound.

Biological Activity

N'-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, and a thioether linkage that may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃OS, with an approximate molecular weight of 385.87 g/mol. The structure includes:

  • Benzimidazole ring : Associated with various biological activities.
  • Thioether linkage : May influence the compound's interaction with biological targets.
  • Acetohydrazide functional group : Implicated in biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve inhibition of key enzymes and disruption of cellular processes.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans250 μg/mL

In comparative studies, the compound has shown better efficacy than standard antibiotics such as ampicillin and chloramphenicol, particularly against Gram-positive bacteria.

Anticancer Activity

The benzimidazole derivatives, including this compound, have been explored for their anticancer properties. Specific studies indicate that this compound can induce apoptosis in cancer cells through various pathways.

Cancer Cell Line IC₅₀ Value Reference
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within microbial cells and cancerous tissues. This binding can inhibit critical enzymes involved in metabolic pathways, leading to cell death or growth inhibition.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vivo Studies on Antimicrobial Efficacy :
    • A study investigated the effects of N'-Benzylidene derivatives on infected mice models, demonstrating significant reductions in bacterial load compared to control groups treated with placebo .
  • Anticancer Efficacy in Cell Cultures :
    • Research evaluating the cytotoxic effects on various cancer cell lines showed that the compound induced apoptosis via the mitochondrial pathway, with increased levels of reactive oxygen species (ROS) being observed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. A common approach is refluxing intermediates (e.g., benzimidazole derivatives) with aromatic amines or nitroanilines in acetic acid at 80–100°C for 4–6 hours. For example, coupling hydrazide intermediates with aldehydes under acidic conditions yields the final hydrazide product. Purification via recrystallization (e.g., using methanol) and monitoring via thin-layer chromatography (TLC) are critical for ensuring purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C=O, N-H stretches).
  • NMR (¹H and ¹³C) to verify molecular structure and substituent positions.
  • ESI-MS for molecular weight validation.
  • Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess thermal stability and degradation profiles .

Q. How can researchers evaluate the compound's biological activity, particularly as an anti-inflammatory or anticancer agent?

  • Methodological Answer :

  • In vitro assays : Test inhibition of COX-1/COX-2 enzymes for anti-inflammatory potential using fluorometric or colorimetric kits.
  • Anticancer screening : Use cell lines (e.g., NSCLC, prostate cancer) to measure apoptosis induction (via caspase activation assays) and Akt/PI3K pathway inhibition (western blotting). IC₅₀ values should be calculated using dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell line selection, incubation time, and concentration ranges).
  • Validate findings using orthogonal methods (e.g., compare enzymatic inhibition data with gene expression profiles).
  • Perform meta-analyses to identify confounding variables, such as solvent effects (DMSO vs. ethanol) on compound solubility .

Q. How do the benzimidazole and hydrazide moieties influence pharmacological properties?

  • Methodological Answer :

  • The benzimidazole core enhances DNA intercalation or kinase binding, while the hydrazide group facilitates hydrogen bonding with biological targets (e.g., Akt's ATP-binding pocket).
  • Modify substituents (e.g., 4-chlorobenzyl) to study steric/electronic effects on bioactivity using structure-activity relationship (SAR) studies .

Q. What computational methods predict binding affinities and molecular interactions?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like PI3K/Akt.
  • Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals, correlating with experimental inhibition data .

Q. How can thermal stability and degradation profiles be accurately determined?

  • Methodological Answer :

  • Conduct TGA/DTA under inert atmosphere (N₂) to monitor mass loss and phase transitions.
  • Correlate thermal events (e.g., melting points) with crystallinity data from X-ray diffraction (XRD) , utilizing software like SHELXL for structural refinement .

Q. What are best practices for designing derivatives to enhance bioavailability or target specificity?

  • Methodological Answer :

  • Introduce solubility-enhancing groups (e.g., methoxy or ethoxy) to the aromatic rings.
  • Employ prodrug strategies (e.g., esterification of hydrazide) to improve membrane permeability.
  • Validate modifications via in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) .

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